(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Similar compounds such as 2-aminobenzothiazoles have been reported to exhibit potent pharmacological activities
Mode of Action
It is known that the compound can form corresponding imines when reacted with 3-formylchromones and 2-aminobenzothiazoles . This suggests that the compound may interact with its targets through the formation of imines, which are a type of double bond between a carbon and a nitrogen atom. The formation of these imines could result in changes to the target molecules, potentially altering their function.
Biochemical Pathways
It is known that the compound can form imines with 3-formylchromones and 2-aminobenzothiazoles This suggests that the compound may affect pathways involving these molecules
Pharmacokinetics
It is known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect
Result of Action
It is known that the compound can form imines with 3-formylchromones and 2-aminobenzothiazoles This suggests that the compound may alter the function of these molecules at a molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as moisture, oxygen, carbon dioxide, temperature, pH, light, osmotic effect, and mechanical and sonic stress can all affect the growth and activity of bacteria Therefore, these factors could potentially influence the action of this compound
Properties
IUPAC Name |
methyl 2-(2-benzoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-9-13(2)17-15(10-12)21(11-16(22)24-3)19(25-17)20-18(23)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBKEEQMLKBBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.